N-(3-butoxyphenyl)-4-methoxybenzamide
Description
N-(3-butoxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl core and a 3-butoxyphenyl substituent on the amide nitrogen. The 3-butoxyphenyl moiety introduces steric bulk and lipophilicity, which may affect binding affinity in pharmacological contexts or coordination chemistry in metal complexes.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(3-butoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H21NO3/c1-3-4-12-22-17-7-5-6-15(13-17)19-18(20)14-8-10-16(21-2)11-9-14/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) |
InChI Key |
HGVWQTHGKBCWCT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-butoxyphenyl)-4-methoxybenzamide with key analogs based on substituent variations, physicochemical properties, and biological activities.
Substituent Variations and Structural Analogues
Key Observations :
- Lipophilicity : The 3-butoxy group in the target compound increases lipophilicity compared to the 3-methyl group in but is less bulky than the tert-butyl group in .
- Bioactivity : The cyclopentyloxy and dichloropyridyl groups in confer potent PDE IV inhibitory activity, suggesting that alkoxy/aryl substitutions on benzamide derivatives can enhance target selectivity.
Physicochemical Properties
Solubility :
- N-(tert-butyl)-4-methoxybenzamide exhibits lower aqueous solubility due to its branched aliphatic group, whereas the 3-butoxyphenyl analog may show intermediate solubility.
- The thiourea-containing analog demonstrates improved solubility in polar aprotic solvents (e.g., DMF) due to its sulfur-based coordination sites.
Spectroscopic Data :
- 13C NMR : The tert-butyl derivative shows distinct peaks at δ 55.5 (methoxy) and δ 37.6 (tert-butyl). The 3-butoxyphenyl analog would likely display upfield shifts for the butoxy carbons (δ ~70–75 for oxygen-bound carbons).
- Mass Spectrometry : HRMS data for (calculated [M+H]+: 228.0791) provides a benchmark for validating molecular weights of similar benzamides.
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